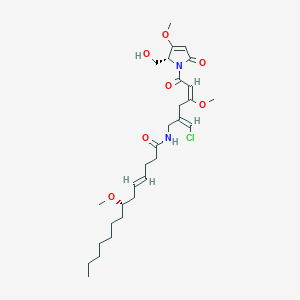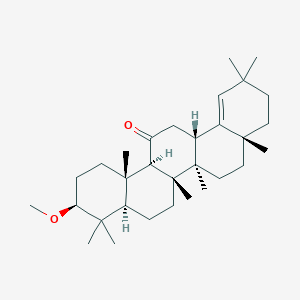
Epimeloscine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-epimeloscine is a monoterpenoid indole alkaloid.
Scientific Research Applications
Synthesis and Structural Analysis
- Total Synthesis: The first stereoselective synthesis of epimeloscine was accomplished in a 13-step process, highlighting its complex chemical structure and synthesis challenges (Zhang & Curran, 2011).
- Structural Deduction: Research on the structural aspects of this compound, among other alkaloids, was conducted, providing insights into its molecular configuration (Bernauer et al., 1969).
- Synthetic Variations: A study developed multiple variants of the meloscine/epimeloscine core structure, demonstrating the versatility of its synthesis and potential for derivative compounds (Zhang et al., 2014).
Therapeutic Applications and Effects
- Osteoporosis Treatment: Epimedium, a component containing this compound, showed significant effects in preventing and treating osteoporosis, highlighting its potential therapeutic applications (Pan et al., 2016).
- Antidepressant Properties: The use of Herba Epimedii, which contains this compound, in treating depression, especially climacteric and post-stroke depression, was examined, revealing its antidepressant mechanisms (Huang, 2015).
- Estrogen-Like Mechanism in Osteoporosis: Epimedium's estrogen-like mechanism against osteoporosis was studied, suggesting its role in regulating estrogen-related targets and pathways (Xu et al., 2016).
Neuroprotective and Other Clinical Applications
- Neuroplasticity and Brain Diseases: Epimedii Herba, containing this compound, showed neuro-pharmacological activities, especially in enhancing neuroplasticity and functional recovery from brain diseases (Cho et al., 2017).
- Alzheimer's Disease and Cognitive Impairment: The active ingredients of Epimedium, including this compound, were studied for their potential in alleviating mild cognitive impairment and treating Alzheimer's disease (Gao et al., 2021).
properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1R,10R,12S,19S)-12-ethenyl-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraen-9-one |
InChI |
InChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17-,18-,19-/m0/s1 |
InChI Key |
BEMFQIDPZLYEBJ-QZHFEQFPSA-N |
Isomeric SMILES |
C=C[C@]12C[C@H]3C(=O)NC4=CC=CC=C4[C@]35[C@H]1N(CC5)CC=C2 |
Canonical SMILES |
C=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2 |
synonyms |
epimeloscine meloscine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



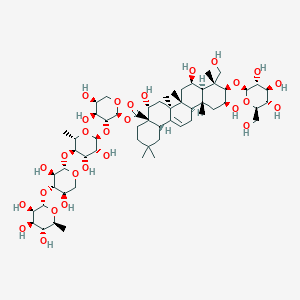
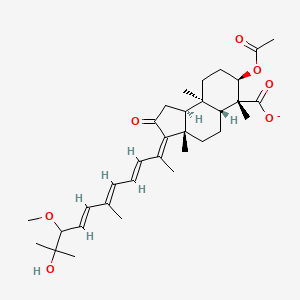
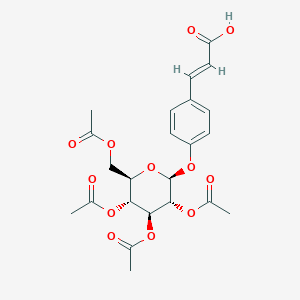
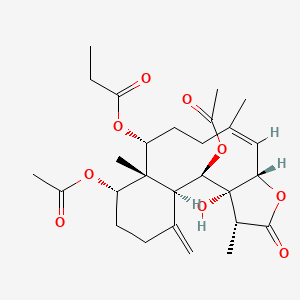
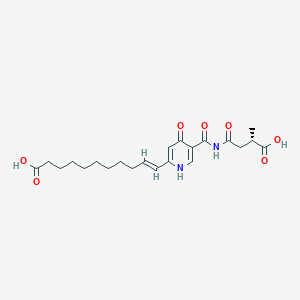
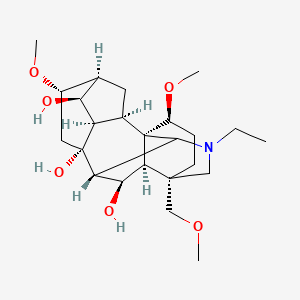

![2-[[4-[(1-Methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester](/img/structure/B1259889.png)

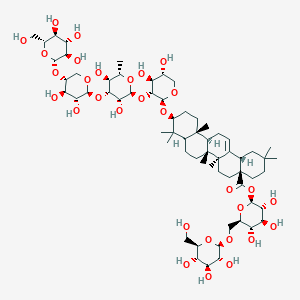
![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)
